molecular formula C21H19N3O2 B2778529 (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797982-56-9

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

カタログ番号: B2778529
CAS番号: 1797982-56-9
分子量: 345.402
InChIキー: KRKHXGUGSHIJSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as a base and a solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

化学反応の分析

Types of Reactions

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

科学的研究の応用

Neuropharmacological Research

Recent studies have highlighted the compound's potential as a multi-functional agent in the treatment of neurodegenerative diseases, particularly Parkinson's disease. The compound exhibits selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters such as dopamine.

  • Mechanism of Action : The compound has been shown to possess a competitive and reversible inhibition mode against MAO-B, with an IC50 value indicating potent activity. This suggests that it could enhance dopaminergic signaling in patients with Parkinson's disease, potentially alleviating symptoms associated with dopamine deficiency .
  • Neuroprotective Effects : In addition to MAO-B inhibition, the compound demonstrates significant antioxidative properties and neuroprotective effects against oxidative stress, which is crucial in neurodegenerative disorders .

Oncology Applications

The compound also shows promise in cancer research, particularly due to its ability to modulate cellular pathways involved in tumor growth and survival.

  • Inhibition of Tumor Growth : Preliminary studies indicate that derivatives of this compound can inhibit proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : The pyrido-pyrimidine structure allows for interaction with specific protein targets involved in cancer progression, making it a candidate for further development as an anti-cancer agent .

Synthesis and Derivative Exploration

The synthesis of (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves several steps that can be modified to produce various derivatives with enhanced biological activity.

DerivativeStructureActivity
Compound AStructure AMAO-B Inhibition IC50 = 0.062 µM
Compound BStructure BApoptosis Induction in Cancer Cells
Compound CStructure CAntioxidative Activity Measurement

Parkinson’s Disease Treatment

A study demonstrated that a derivative of the compound exhibited significant neuroprotective effects alongside MAO-B inhibition. The results indicated that this derivative could serve as a lead compound for developing new treatments for Parkinson’s disease due to its dual action on neuroprotection and neurotransmitter modulation .

Cancer Research

In another study focusing on cancer cell lines, the compound was shown to reduce cell viability significantly through apoptosis induction mechanisms. This study provided insights into its potential as a therapeutic agent against various types of cancers .

作用機序

The mechanism of action of (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

類似化合物との比較

Similar Compounds

Uniqueness

(3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is unique due to its specific structural features and the presence of both benzyloxy and pyrido[4,3-d]pyrimidine moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

生物活性

The compound (3-(benzyloxy)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, characterized by the presence of a benzyloxy group and a dihydropyrido moiety. The structural formula can be represented as follows:

C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_2

1. Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that related pyrimidine derivatives displayed potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The IC50 values for these compounds were notably low, indicating strong efficacy in inhibiting cell proliferation .
CompoundCell LineIC50 (µM)
16MCF-70.09
16A5490.03
16Colo-2050.01
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of microtubule assembly, leading to cell cycle arrest .

2. Antidiabetic Effects

The compound has also been investigated for its potential role in diabetes management:

  • GLP-1 Receptor Activation : Similar structures have been identified as positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), enhancing glucose-dependent insulin secretion. For example, a derivative was shown to improve insulin response in rat models .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity:

  • Antibacterial Testing : Compounds with similar structures were tested against several bacterial strains such as E. coli and S. aureus. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) demonstrating effectiveness at higher concentrations .

Case Study 1: Anticancer Efficacy

A specific study on pyrimidine derivatives demonstrated that compound 16 exhibited superior anticancer activity compared to standard chemotherapeutics across multiple cell lines. The research emphasized the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Diabetes Management

In another study focusing on GLP-1R agonism, derivatives similar to the compound were administered intravenously in diabetic rat models, resulting in improved glycemic control without adverse effects on body weight . This highlights the potential therapeutic applications in metabolic disorders.

特性

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-21(24-10-9-20-18(13-24)12-22-15-23-20)17-7-4-8-19(11-17)26-14-16-5-2-1-3-6-16/h1-8,11-12,15H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKHXGUGSHIJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。